2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Overview
Description
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at position 2, a methyl group at position 6, and a 5-propyl-1,2,4-oxadiazol-3-yl group at position 3
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound has been shown to bind to specific receptors on cell membranes, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis, a programmed cell death mechanism, in certain cancer cell lines. This effect is mediated through the activation of caspases, which are proteases that play essential roles in apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in critical cellular processes such as apoptosis, cell cycle progression, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines. These effects are likely due to the compound’s ability to persistently modulate signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress. Therefore, careful dose optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, it can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis. These localization patterns are essential for the compound’s ability to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide.
Formation of Oxadiazole Ring: The carbaldehyde group reacts with isonicotinohydrazide to form the oxadiazole ring under acidic conditions.
Final Product: The resulting intermediate undergoes further reactions to introduce the propyl group, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted quinoline derivatives.
Scientific Research Applications
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylquinoline: Lacks the oxadiazole ring and propyl group.
3-(5-Propyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the chloro and methyl groups.
2-Chloro-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the methyl group.
Uniqueness
2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3-(2-chloro-6-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-7-9(2)5-6-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZVYGYJSYIUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=C(N=C3C=CC(=CC3=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649305 | |
Record name | 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-71-5 | |
Record name | Quinoline, 2-chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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